Mass Spectrometric Differentiation: +3.02 Da Mass Shift vs. Non-Deuterated Parent Compound (CAS 86225-70-9)
The target compound (C10H9D3BrNO4S, MW 325.19) exhibits a +3.02 Da mass shift compared to its non-deuterated parent 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 86225-70-9, C10H12BrNO4S, MW 322.18) . This mass difference arises from the replacement of three protium atoms (1H, 1.0078 Da each) with three deuterium atoms (2H, 2.0141 Da each) on the terminal methyl group, producing a net mass increase of approximately 3.02 Da . This shift moves the deuterated isotopologue signal outside the natural isotopic envelope of the unlabeled compound, enabling unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) detection without cross-talk interference [1]. For an analyte with a monoisotopic mass of ~322 Da, the +3 Da shift represents a ~0.93% mass difference, which is readily resolved by quadrupole mass analyzers operating at unit resolution [1].
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 325.19 g/mol (C10H9D3BrNO4S) |
| Comparator Or Baseline | 322.18 g/mol (C10H12BrNO4S, CAS 86225-70-9) |
| Quantified Difference | +3.02 Da (net mass shift from 3× H→D substitution on methyl group) |
| Conditions | Calculated from molecular formulas; confirmed by InChI key SQGAPXNJRUUJFQ-FIBGUPNXSA-N (target) vs. SQGAPXNJRUUJFQ-UHFFFAOYSA-N (non-deuterated) |
Why This Matters
The +3.02 Da mass shift is the minimum requirement for an isotope-labeled internal standard to avoid natural isotopologue overlap in LC-MS/MS quantification; smaller shifts (e.g., +1 or +2 Da from fewer deuterium labels) risk interference from the analyte's [M+1] and [M+2] natural abundance peaks.
- [1] FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, May 2018. Section on internal standard selection: isotope-labeled IS should have mass difference sufficient to avoid isotopic interference. View Source
